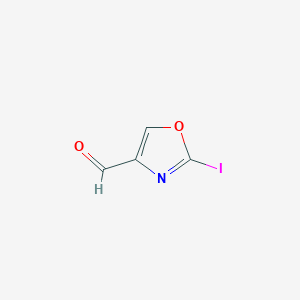

2-Iodooxazole-4-carbaldehyde

Description

2-Iodooxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole core substituted with an iodine atom at position 2 and an aldehyde group at position 2. Oxazole derivatives are pivotal in medicinal chemistry due to their electron-deficient aromatic ring, which facilitates diverse reactivity in cross-coupling reactions and serves as a scaffold for drug discovery . The iodine substituent enhances electrophilicity at the 2-position, making it valuable in Suzuki-Miyaura or Ullmann-type couplings, while the aldehyde group enables further functionalization via nucleophilic addition or condensation reactions.

Properties

IUPAC Name |

2-iodo-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO2/c5-4-6-3(1-7)2-8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGYQTLWFHUIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodooxazole-4-carbaldehyde typically involves the iodination of oxazole derivatives. One common method includes the reaction of oxazole with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodooxazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

- Substitution reactions yield various substituted oxazole derivatives.

- Oxidation produces 2-iodooxazole-4-carboxylic acid.

- Reduction results in 2-iodooxazole-4-methanol .

Scientific Research Applications

2-Iodooxazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodooxazole-4-carbaldehyde largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The iodine atom in this compound increases electrophilicity at C2 compared to non-halogenated analogs, enabling regioselective cross-coupling reactions. In contrast, imidazole derivatives (e.g., Imidazole-2-carboxaldehyde) exhibit stronger hydrogen-bonding capacity due to NH groups, enhancing solubility in polar solvents .

- Applications : While this compound is primarily a synthetic intermediate, imidazole-based aldehydes like Imidazole-2-carboxaldehyde are used in ligand design or as precursors for pharmaceuticals. Imazamox and imazethapyr, though structurally distinct, demonstrate the agricultural utility of functionalized heterocycles .

Research Findings and Limitations

Synthetic Utility: this compound’s iodine and aldehyde groups make it a versatile building block for metal-catalyzed reactions. For example, it can undergo Sonogashira coupling to generate alkynylated oxazoles, a class of compounds with antimicrobial activity .

Studies on its degradation pathways or metabolite profiles are critical for risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.